molecular formula C6H7ClN2O2 B12076329 (6-Chloro-2-methoxypyrimidin-4-YL)methanol

(6-Chloro-2-methoxypyrimidin-4-YL)methanol

Cat. No.: B12076329
M. Wt: 174.58 g/mol
InChI Key: MCBYPGDSSRFDLB-UHFFFAOYSA-N
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Description

(6-Chloro-2-methoxypyrimidin-4-YL)methanol is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methoxypyrimidin-4-YL)methanol typically involves the reaction of 6-chloro-2-methoxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the methoxy group at position 2 of the pyrimidine ring activates the ring towards nucleophilic attack by formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using standard techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methoxypyrimidin-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 6-chloro-2-methoxypyrimidine-4-carboxylic acid.

    Reduction: Formation of 6-chloro-2-methoxypyrimidine-4-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-2-methoxypyrimidin-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methoxypyrimidin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methoxypyrimidine: Lacks the hydroxyl group at position 4.

    2-Methoxypyrimidine-4-methanol: Lacks the chlorine atom at position 6.

    6-Chloro-4-methoxypyrimidine: Has a methoxy group at position 4 instead of the hydroxyl group.

Uniqueness

(6-Chloro-2-methoxypyrimidin-4-YL)methanol is unique due to the presence of both the chlorine atom at position 6 and the hydroxyl group at position 4. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

(6-chloro-2-methoxypyrimidin-4-yl)methanol

InChI

InChI=1S/C6H7ClN2O2/c1-11-6-8-4(3-10)2-5(7)9-6/h2,10H,3H2,1H3

InChI Key

MCBYPGDSSRFDLB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)Cl)CO

Origin of Product

United States

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